

Spectroscopic Profile of Ethyl 2-Fluoropropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-Fluoropropionate*

Cat. No.: *B136957*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-fluoropropionate** ($C_5H_9FO_2$). The information is tailored for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **ethyl 2-fluoropropionate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₃ (propionate)
Data not available in search results	Data not available in search results	Data not available in search results	-CHF-
Data not available in search results	Data not available in search results	Data not available in search results	-O-CH ₂ -
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₃ (ethyl)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	-CH ₃ (propionate)
Data not available in search results	-CHF-
Data not available in search results	-O-CH ₂ -
Data not available in search results	-CH ₃ (ethyl)
Data not available in search results	C=O

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	C=O stretch
Data not available in search results	C-O stretch
Data not available in search results	C-F stretch
Data not available in search results	C-H stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available in search results	Molecular Ion [M] ⁺
Data not available in search results	Fragment Ions

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data interpretation. While specific experimental details for **ethyl 2-fluoropropionate** were not available in the provided search results, the following are generalized yet detailed methodologies for obtaining NMR, IR, and MS data for a liquid organic compound like **ethyl 2-fluoropropionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **ethyl 2-fluoropropionate** (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.

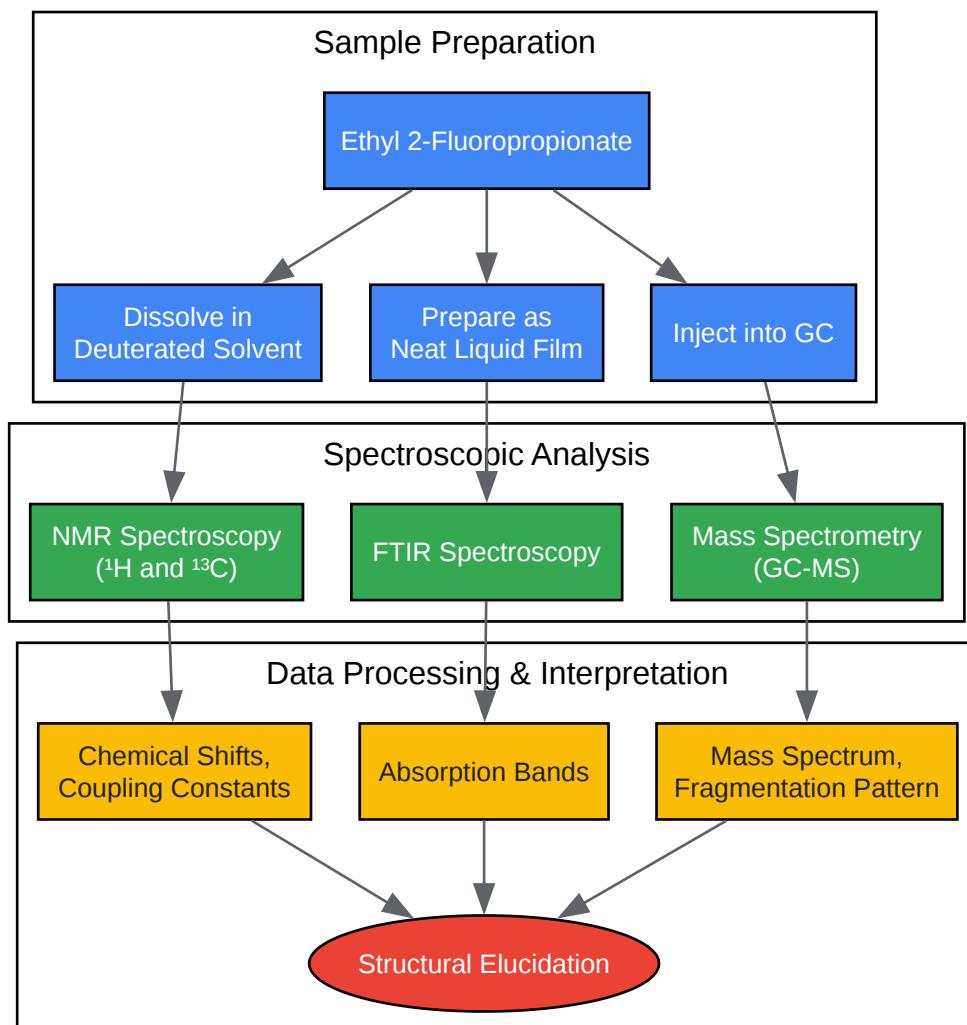
¹H NMR Spectroscopy Protocol: A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., Varian A-60 or a modern 300-600 MHz instrument).[1] Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is recorded. To obtain quantitative data where peak integrals are reliable, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time of the carbon nuclei) and a 90° pulse angle are used. For routine qualitative spectra, a shorter delay is often sufficient.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **ethyl 2-fluoropropionate**, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm^{-1}).


Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like **ethyl 2-fluoropropionate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.^[1] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

GC-MS Protocol: A capillary column suitable for separating volatile organic compounds is used in the GC. The oven temperature is programmed to ramp up to ensure good separation. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the molecular ion and its fragments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **ethyl 2-fluoropropionate**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Fluoropropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136957#ethyl-2-fluoropropionate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com